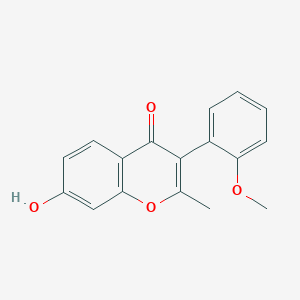

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-16(12-5-3-4-6-14(12)20-2)17(19)13-8-7-11(18)9-15(13)21-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRALXEQNHOSAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone core . The reaction conditions typically include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the chromone core can be reduced to form a dihydrochromone derivative.

Substitution: The methoxy group at position 2 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromone derivatives.

Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Antineoplastic Activity

One of the most significant applications of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is its antineoplastic activity. Research indicates that compounds within this class exhibit promising results against various cancer cell lines.

Key Findings:

- A study utilizing an in vitro PC3 prostate cancer cell line demonstrated that several derivatives of this compound showed antineoplastic activity within a concentration range of 1-10 µM. Notably, C-8 substituted analogs were found to be more potent than their C-6 counterparts .

- The presence of specific substituents, such as methoxy groups, significantly enhances the compound's efficacy against cancer cells. For instance, derivatives with a 4-methoxyphenyl group generally exhibited better potency compared to those with a 2-methoxyphenyl group .

Antioxidant Properties

In addition to its anticancer properties, this compound also demonstrates notable antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Research Insights:

- Studies have shown that isoflavones like this compound can scavenge free radicals effectively. This property is vital for developing supplements aimed at reducing oxidative stress-related diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Evidence:

- The structural characteristics of isoflavones allow them to cross the blood-brain barrier, which is essential for neuroprotective agents. Preliminary studies indicate that derivatives of this compound can mitigate neuronal damage and promote neuronal survival under oxidative stress conditions .

Data Summary Table

Case Study 1: Prostate Cancer Treatment

A screening program evaluated the efficacy of various analogs of this compound against prostate cancer cells. The study found that certain compounds exhibited significant cytotoxic effects at low concentrations, indicating their potential as therapeutic agents in oncology.

Case Study 2: Neuroprotection

In a laboratory setting, researchers tested the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound led to increased cell viability and reduced markers of apoptosis, suggesting its potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group at position 7 can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one: Similar structure but with a trifluoromethyl group at position 2.

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one: Lacks the methyl group at position 2.

7-hydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one: Different oxidation state at position 2.

Uniqueness

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at position 2 enhances its stability and modifies its interaction with biological targets compared to its analogs.

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, belongs to a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chromone backbone with hydroxyl and methoxy substituents that contribute to its biological properties.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of chromone derivatives. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: Inhibition of TNF-alpha

In a controlled study, this compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, suggesting its utility in managing inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.0 | Induction of apoptosis |

| PC-3 | 18.5 | Cell cycle arrest |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Nuclear Factor Kappa B (NF-kB) Pathway : The compound inhibits NF-kB activation, leading to decreased expression of inflammatory genes.

- Apoptotic Pathways : It promotes apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with high gastrointestinal absorption and moderate blood-brain barrier permeability, making it suitable for systemic administration .

Q & A

Q. Optimization Strategies :

- Reaction conditions : Use reflux in ethanol (78°C, 20–25 hours) for higher yields (~75%) .

- Purification : Column chromatography with petroleum ether/ethyl acetate (15:1 v/v) improves purity .

- Catalyst choice : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in intermediate steps .

How can discrepancies in reported biological activity data for this compound be resolved?

Advanced Research Question

Conflicting bioactivity data (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) or concentration ranges .

- Structural analogs : Substitutions at the 3-phenyl or 7-hydroxy positions (e.g., halogenation) significantly alter activity .

Q. Resolution Methods :

- Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple replicates.

- Comparative SAR studies : Compare with analogs like 3-(4-bromophenyl)-7-hydroxy derivatives to isolate substituent effects .

- Molecular docking : Validate target interactions (e.g., enzyme active sites) using software like AutoDock, referencing similar coumarin derivatives .

What advanced crystallographic techniques are recommended for resolving complex hydrogen-bonding networks in this compound?

Advanced Research Question

For high-resolution structural analysis:

- SHELXL refinement : Utilize restraints for disordered moieties (e.g., methoxy groups) and apply TWIN/BASF commands for twinned crystals .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weak reflections.

- Hydrogen bonding analysis : Generate O–H···O and C–H···π interaction maps using Mercury software, cross-referenced with DFT calculations .

Q. Key Parameters :

- Thermal displacement parameters (Uₑq) for methoxy groups should be refined anisotropically.

- Report R₁/wR₂ values below 5% for high-confidence models .

How can the compound’s stability under physiological conditions be assessed for pharmacological studies?

Advanced Research Question

Stability assays involve:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring via HPLC at 254 nm .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability) .

Q. Findings from Analogs :

- Similar chromen-4-one derivatives show resistance to hydrolysis at neutral pH but degrade in acidic conditions .

- Methoxy groups enhance metabolic stability compared to hydroxylated analogs .

What computational strategies are employed to predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular Dynamics (MD) and Docking :

- Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural similarities to active derivatives .

- Docking workflow :

- Prepare ligand structures (protonation states optimized at pH 7.4).

- Use AutoDock Vina with Lamarckian genetic algorithms.

- Validate with binding free energy calculations (MM-PBSA) .

Q. Case Study :

- 3-(4-Fluorophenyl) analogs show strong π-π stacking with tyrosine kinase active sites, suggesting potential anticancer activity .

How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?

Advanced Research Question

Resolution Steps :

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydroxy protons are deshielded in DMSO .

2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., aromatic protons at δ 6.8–7.5 ppm) .

X-ray cross-validation : Overlay experimental and calculated (DFT) NMR shifts for ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.